3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one
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Overview
Description
3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one is an organic compound characterized by the presence of two methylsulfanyl groups and a trifluoromethylphenyl group attached to a prop-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzaldehyde and methylsulfanyl reagents.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-(trifluoromethyl)benzaldehyde and a suitable methylsulfanyl reagent under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form the desired product, this compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and reaction time to maximize yield and minimize by-products.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Compounds with new functional groups replacing the methylsulfanyl groups.
Scientific Research Applications
3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Materials Science: It is explored for use in the development of advanced materials, such as polymers or coatings, due to its unique chemical structure.
Chemical Biology: The compound is used as a probe or tool in chemical biology research to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, depending on its specific pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(methylsulfanyl)-1-phenylprop-2-EN-1-one: Similar structure but lacks the trifluoromethyl group.
3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one: Similar structure but with the trifluoromethyl group in a different position on the phenyl ring.
Uniqueness
3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one is unique due to the presence of both methylsulfanyl groups and a trifluoromethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,3-bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3OS2/c1-17-11(18-2)7-10(16)8-5-3-4-6-9(8)12(13,14)15/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTCREWNEPNODG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC=CC=C1C(F)(F)F)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561610 |
Source
|
Record name | 3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116609-90-6 |
Source
|
Record name | 3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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